Tert-butyl 2-aminobutanoate hydrochloride
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Overview
Description
Tert-butyl 2-aminobutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-aminobutanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-aminobutanoate with hydrochloric acid. The reaction typically takes place in an inert atmosphere at low temperatures to ensure the stability of the product . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through silica column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium triacetoxyborohydride, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Tert-butyl 2-aminobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating biochemical reactions. It may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-aminobutanoate hydrochloride
- Tert-butyl (S)-2-aminobutyrate hydrochloride
- Gamma-aminobutyric acid tert-butyl ester hydrochloride
Uniqueness
Tert-butyl 2-aminobutanoate hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
tert-butyl 2-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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